2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide
Description
2-(2-Methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a synthetic small molecule featuring an isonicotinamide backbone substituted with a 2-methoxyethoxy group at the 2-position and a pyridin-3-ylmethylamine group at the 4-position. This compound belongs to the pyridine derivative family, characterized by its heteroaromatic pyridine ring, which is often leveraged in medicinal chemistry for its ability to engage in hydrogen bonding and π-π interactions with biological targets . The methoxyethoxy side chain may enhance solubility compared to simpler alkoxy substituents, while the pyridin-3-ylmethyl group could contribute to target binding affinity, as seen in analogous kinase inhibitors .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-7-8-21-14-9-13(4-6-17-14)15(19)18-11-12-3-2-5-16-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWKFDTWYNJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(2-methoxyethoxy)pyridin-3-ylmethanamine with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the functional groups present in the molecule, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridine Derivatives
Key Observations:
Substituent Effects on Solubility: The 2-methoxyethoxy group in the target compound provides moderate hydrophilicity compared to the trifluoromethoxy group in ’s compound (lipophilic) and the hydroxyl group in 4-amino-2-iodopyridin-3-ol (highly polar) .
Biological Target Implications: The pyridin-3-ylmethyl group is a common motif in kinase inhibitors (e.g., Bcr-Abl inhibitors), suggesting the target compound may interact with ATP-binding pockets .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution for the methoxyethoxy group and reductive amination for the pyridin-3-ylmethylamine moiety, analogous to methods described for pyrazolo-pyrimidine derivatives in .
Research Findings and Data Gaps
Critical Analysis:
- Structural vs. Empirical Data : While the target compound’s structure is well-defined, experimental data on its physicochemical and biological properties are absent in the provided evidence. Comparative insights are inferred from analogs.
- Opportunities for Further Study :
- Kinase Profiling : Prioritize assays against Abl, EGFR, or other tyrosine kinases.
- Solubility Optimization : Compare with hydroxyl- or PEG-modified analogs to balance hydrophilicity.
Biological Activity
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with pyridine and methoxyethanol under controlled conditions. This process may be optimized through various synthetic routes to enhance yield and purity.
Antimicrobial Activity
Studies have shown that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial properties. For instance, a related compound was evaluated against both Gram-positive and Gram-negative bacterial strains, revealing moderate antibacterial activity. The structure-activity relationship (SAR) suggests that modifications in the side chains can influence potency against specific microbial targets .
Inhibition of Enzymatic Activity
Recent research indicates that isonicotinamide derivatives can act as inhibitors of enzymes such as xanthine oxidase (XO). A study highlighted the design and synthesis of various N-phenylisonicotinamide derivatives, where one compound demonstrated an IC50 value of 0.031 μM against XO, suggesting that similar modifications in the target compound could enhance its inhibitory effects . The introduction of functional groups capable of forming hydrogen bonds appears to be crucial for increasing enzymatic inhibition.
Anti-inflammatory Properties
Preliminary investigations into the anti-inflammatory potential of isonicotinamide derivatives have shown promise. These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. However, specific data on this compound's anti-inflammatory activity remains limited.
Case Studies
- Antimicrobial Evaluation : A series of isonicotinic acid derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives exhibited significant activity, others showed minimal effects, emphasizing the need for further structural optimization .
- Enzyme Inhibition : In a comparative study on various N-(pyridin-3-ylmethyl)isonicotinamide compounds, researchers found that modifications at the nitrogen atom significantly impacted enzyme interaction and inhibition efficacy . This highlights the importance of molecular design in enhancing biological activity.
Research Findings Summary
| Compound | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Moderate activity against Gram-positive bacteria |
| N-(3-cyano-4-benzyl)isonicotinamide | Xanthine oxidase inhibitor | 0.031 μM | Significant improvement via structural modification |
| Derivative A | Anti-inflammatory | TBD | Potential modulation of inflammatory pathways |
Q & A
Q. What are the key synthetic routes for 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using pyridinemethanol derivatives and halogenated precursors) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid or similar reagents . Optimization includes controlling temperature, solvent selection (polar aprotic solvents preferred), and using catalysts like DMAP to enhance coupling efficiency. Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR; 1H and 13C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxyethoxy, amide bonds). X-ray crystallography can resolve ambiguities in stereochemistry if crystalline forms are obtainable .
Q. How can researchers assess the purity of synthesized batches?
High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS is standard. Thresholds for impurities should adhere to ICH guidelines (<0.1% for unknown impurities). Use reverse-phase C18 columns with acetonitrile/water gradients for optimal separation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Contradictions may arise from tautomerism or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) or deuterium exchange experiments clarify proton environments. Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) is recommended .
Q. What strategies are effective for elucidating the compound’s reaction mechanisms in multi-step syntheses?
Kinetic studies (e.g., varying reagent stoichiometry) and intermediate trapping (using quenching agents) identify rate-determining steps. Isotopic labeling (e.g., 18O in methoxy groups) combined with MS tracks bond formation/cleavage .
Q. How can computational methods predict potential biological targets for this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (e.g., PDB) to identify binding affinities. Pharmacophore modeling aligns structural features with known active sites (e.g., kinase inhibitors). MD simulations assess stability of ligand-target complexes .
Q. What experimental approaches address low aqueous solubility in biological assays?
Co-solvency (e.g., DMSO/PBS mixtures), nanoformulation (liposomes), or prodrug strategies (e.g., esterification of methoxyethoxy groups) improve solubility. Dynamic Light Scattering (DLS) monitors particle size in suspensions .
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data?
Pharmacokinetic studies (e.g., plasma protein binding assays) and metabolite profiling (LC-MS/MS) identify bioavailability issues. Tissue distribution studies using radiolabeled compounds (e.g., 14C) clarify off-target effects .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
